1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
Its core structure includes a 4,5-dihydropyrazole ring substituted with 4-methoxyphenyl and phenyl groups, linked to an indoline-2,3-dione moiety. This compound shares structural motifs with several pyrazole derivatives studied for their therapeutic and physicochemical properties. Below, we compare its structural, synthetic, and biological aspects with analogous compounds.
Properties
IUPAC Name |
1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-31-19-13-11-17(12-14-19)21-15-23(18-7-3-2-4-8-18)28(26-21)16-27-22-10-6-5-9-20(22)24(29)25(27)30/h2-14,23H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQNWCKKPNWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=CC=CC=C5C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The indole nucleus in the compound is known to interact with various biological targets due to its aromatic nature, which allows for excessive π-electrons delocalization. This interaction can lead to various changes in the target, potentially influencing its function and leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound contains, have excellent metabolic and thermal stability This suggests that the compound could have good bioavailability
Biological Activity
The compound 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a derivative of indoline and pyrazole, which has garnered attention due to its potential biological activities. This article discusses the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of the compound typically involves a multi-step reaction process that integrates various chemical moieties. The general procedure includes:
- Starting Materials : The synthesis often begins with 4-methoxyphenyl hydrazine and phenyl derivatives.
- Reaction Conditions : Reactions are frequently conducted in solvents like DMSO or ethanol under microwave irradiation or reflux conditions.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in cancer progression and neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Some isatin Mannich bases have demonstrated potent inhibition against AChE, indicating potential for treating Alzheimer's disease .
- Carbonic Anhydrases : Similar compounds have shown nanomolar level inhibition against carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues .
Antimicrobial Activity
The compound's biological profile may also extend to antimicrobial properties:
- Studies on related Mannich bases reveal significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyrazole derivatives, it was found that compounds with similar structures to our target compound displayed IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Enzyme Inhibition
A series of isatin Mannich bases were tested for their inhibitory effects on AChE and carbonic anhydrases. Compounds exhibited IC50 values significantly lower than traditional inhibitors like Tacrine, suggesting a promising avenue for drug development targeting neurodegenerative disorders .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione exhibit significant anticancer properties. Research has shown that derivatives of indoline and pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs have demonstrated efficacy against breast cancer and leukemia cell lines through mechanisms involving the modulation of apoptotic pathways and cell signaling cascades .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have reported that similar compounds can reduce inflammation in animal models by downregulating pro-inflammatory cytokines and mediators .
Neurological Disorders
There is emerging evidence that compounds related to this compound may have neuroprotective effects. Research suggests that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity and preventing oxidative stress-induced neuronal damage .
Metabolic Disorders
The compound has also been investigated for its potential role in managing metabolic disorders, particularly those related to insulin resistance and obesity. Some studies indicate that similar pyrazole-based compounds can enhance insulin sensitivity and modulate lipid metabolism, presenting a promising avenue for the treatment of type 2 diabetes.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and electronic characteristics are advantageous for enhancing device performance .
Case Studies and Research Findings
Comparison with Similar Compounds
Dihedral Angles and Planarity
The dihedral angles between the pyrazole ring and substituted aromatic groups influence molecular planarity and intermolecular interactions. For example:
- Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Dihedral angle = 4.64° .
- Compound 3 (1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Dihedral angle = 4.89° .
- Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles = 10.53° (molecule A) and 9.78° (molecule B) .
The target compound’s 4-methoxyphenyl group likely induces a planar configuration similar to compounds 1 and 3, enhancing π-π stacking in biological targets. In contrast, bulkier substituents (e.g., propionyl in compound 4) increase steric hindrance, reducing planarity .
Unique Features
The indoline-2,3-dione moiety in the target compound distinguishes it from analogs like A12 (2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole), which has a thiazole ring instead . This difference may alter solubility, hydrogen-bonding capacity, and binding affinity.
Enzyme Inhibition
The 4-methoxyphenyl group in A12 and 45c enhances inhibitory activity by improving hydrophobic interactions and electron donation . The target compound’s indoline-2,3-dione may mimic carbonyl-containing enzyme substrates, though experimental validation is needed.
Thermal Stability
- Thiazole-pyrazole hybrid (66a) : Stable up to 250°C in acetonitrile–water, with pH stability (2–12) .
- Compound 4 : Melting point 113–115°C .
The indoline-2,3-dione moiety may confer higher thermal stability due to rigid aromaticity, though this remains untested.
Computational and Crystallographic Insights
- Molecular docking: Analogous compounds (e.g., ethanone derivatives) show strong binding to HIV-1 integrase via MEP and LUMO analysis .
- X-ray refinement : SHELXL software (used in multiple studies ) confirms precise structural data for pyrazole analogs, suggesting reliability for the target compound’s characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
